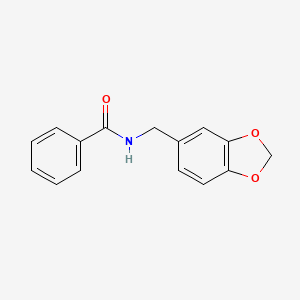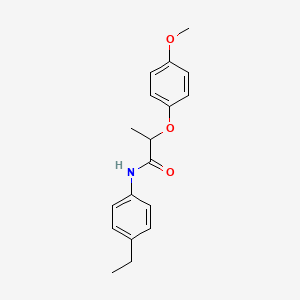
N-(1,3-benzodioxol-5-ylmethyl)benzamide
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)benzamide, also known as MDMA (3,4-methylenedioxymethamphetamine), is a synthetic drug that has gained popularity in recent years due to its psychoactive effects. MDMA is classified as a stimulant and hallucinogen, and it is commonly referred to as "ecstasy" or "molly." Despite its recreational use, MDMA has also been studied for its potential therapeutic effects in treating mental health disorders such as post-traumatic stress disorder (PTSD).
Scientific Research Applications
Analogue of Capsaicin
“N-(1,3-benzodioxol-5-ylmethyl)benzamide” is an analogue of capsaicin . Capsaicin is a compound found in chili peppers that is responsible for their spicy heat. It has been studied for its potential applications in pain relief, weight loss, and cancer prevention. The analogue differs from capsaicin by having a 1,3-benzodioxole ring rather than a 2-methoxyphenol moiety, and having a benzenesulfonamide group instead of an aliphatic amide chain .
Anticancer Evaluation
A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds have been synthesized via a Pd-catalyzed C-N cross-coupling, and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Antioxidant Activity
Benzamide compounds, including “N-(1,3-benzodioxol-5-ylmethyl)benzamide”, have been synthesized and analyzed for their in vitro antioxidant activity . This includes total antioxidant, free radical scavenging, and metal chelating activity .
Antibacterial Activities
In addition to their antioxidant properties, benzamide compounds have also been studied for their antibacterial activities . This makes them potentially useful in the development of new antibiotics or as additives in products designed to inhibit bacterial growth .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-15(12-4-2-1-3-5-12)16-9-11-6-7-13-14(8-11)19-10-18-13/h1-8H,9-10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSOGONPVBHPEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801330670 | |
| Record name | N-(1,3-benzodioxol-5-ylmethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24835171 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
65609-38-3 | |
| Record name | N-(1,3-benzodioxol-5-ylmethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-{3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]-2-quinoxalinyl}-4-piperidinecarboxylate](/img/structure/B5200957.png)
![(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)methyl{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B5200963.png)
![2-isopropyl-N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B5200966.png)
![1-[3-(3-methoxyphenoxy)propoxy]-4-methyl-2-nitrobenzene](/img/structure/B5200969.png)
![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-2-(1-naphthyl)acetamide](/img/structure/B5200975.png)
![2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B5200988.png)

![N,N-diethyl-4-({[(4-fluorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5201003.png)
![ethyl (5-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5201010.png)
![6-[3-amino-4-(4-morpholinyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5201024.png)
![2-(methylthio)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}benzamide](/img/structure/B5201035.png)
![2,2'-(1,4-piperazinediyl)bis[5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one]](/img/structure/B5201043.png)
![2-amino-4-(4-methoxy-3-methylphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5201062.png)